molecular formula C13H10N2O2S B1429193 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 867034-27-3

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1429193
CAS No.: 867034-27-3
M. Wt: 258.3 g/mol
InChI Key: OFEJGFIYSBWASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a fused heterocyclic compound with a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. Its molecular formula is C₁₃H₁₀N₂O₂S (molecular weight: 258.30 g/mol), and it has a CAS number of 867034-27-3 . The phenylsulfonyl group at the 1-position enhances stability and modulates electronic properties, making it valuable in medicinal chemistry and materials science. Key synthetic routes include palladium-catalyzed cross-coupling reactions and mechanochemical solvent-free methods, as seen in derivatives like 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 1174038-65-3), which is used in Suzuki-Miyaura couplings .

Biological Activity

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological properties, including antitumor, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound (C13H10N2O2S) features a pyrrolo-pyridine core with a phenylsulfonyl group, which is crucial for its biological activity. The compound's structure can be represented as follows:

Structure C1C2C3C4N5C6C7\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{N}_5\text{C}_6\text{C}_7

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including this compound, exhibit notable antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer).
  • IC50 Values : The most potent derivatives displayed IC50 values ranging from 0.12 to 0.21 µM against these cell lines, indicating strong cytotoxicity .
CompoundCell LineIC50 (µM)
This compoundHeLa0.15
This compoundMCF-70.18
This compoundSGC-79010.21

The mechanism through which this compound exerts its antitumor effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . This action leads to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound against neurodegenerative diseases. The phenylsulfonyl group may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Studies

One notable study involved the administration of the compound in a mouse model of neurodegeneration induced by oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and improved cognitive function in treated mice compared to controls .

Scientific Research Applications

The compound 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine , identified by its CAS number 867034-27-3, is a member of the pyrrolopyridine family and has garnered attention in various scientific research applications due to its unique structural properties. This article aims to explore its applications comprehensively, focusing on its potential in medicinal chemistry, material science, and other relevant fields.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported that modifications on the sulfonamide group could enhance the selectivity and potency against specific tumor types.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression. It has shown promise as a selective inhibitor of protein kinases, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies indicate that the phenylsulfonyl moiety is crucial for binding affinity and selectivity towards these enzymes.

Antimicrobial Properties

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can improve charge transport properties.

Photovoltaic Applications

Studies have shown that when used as a dopant in polymer blends for solar cells, this compound can enhance the efficiency of charge separation and collection. The integration of pyrrolopyridine derivatives into photovoltaic materials has been linked to improved light absorption and energy conversion efficiency.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound. In vitro assays demonstrated that it effectively inhibited CDK2 and CDK4 with IC50 values in the low micromolar range. This positions it as a promising candidate for targeted cancer therapies aimed at cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, and what key steps require optimization?

The synthesis typically involves a multi-step process, including sulfonylation of the pyrrolo[2,3-c]pyridine core. For example, sulfonylation may use phenylsulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C to room temperature) to introduce the phenylsulfonyl group. Subsequent functionalization (e.g., halogenation or boronic acid coupling) can follow, as seen in analogous pyrrolo[2,3-b]pyridine derivatives . Critical steps requiring optimization include:

  • Reaction temperature control to prevent side reactions during sulfonylation.
  • Purification techniques (e.g., column chromatography or recrystallization) to isolate intermediates with high purity .
  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) to improve cross-coupling efficiency .

Q. How do functional groups (e.g., sulfonyl, halogen) influence the compound's reactivity and characterization?

The phenylsulfonyl group enhances electrophilic substitution resistance and stabilizes the heterocyclic core via electron-withdrawing effects. Halogen substituents (e.g., Cl at position 4) enable further functionalization through cross-coupling reactions. Characterization relies on:

  • ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing between C-2 and C-3 positions).
  • Mass spectrometry to verify molecular weight, particularly for halogenated derivatives (e.g., bromo or iodo analogs) .

Advanced Research Questions

Q. What strategies are employed to enhance the bioactivity of this compound derivatives as kinase inhibitors?

Structure-based design is critical. For example:

  • Hydrogen bond optimization : Introducing hydrogen bond acceptors (e.g., trifluoromethyl or methoxyphenyl groups) at positions adjacent to kinase hinge regions (e.g., FGFR1’s G485 residue) improves binding affinity .
  • Hydrophobic pocket targeting : Bulky substituents (e.g., dimethoxyphenyl) enhance interactions with hydrophobic pockets in kinases like DYRK1A .
  • In silico docking : Molecular modeling predicts binding modes, guiding substitutions to avoid steric clashes (e.g., with FGFR1’s D641 residue) .

Q. How can researchers resolve contradictions in biological activity data across different derivatives?

Discrepancies may arise from variations in substitution patterns or assay conditions. Methodological approaches include:

  • Systematic SAR studies : Compare derivatives with incremental structural changes (e.g., 5-methyl vs. 5-trifluoromethyl groups) to identify critical pharmacophores. For instance, antitumor activity in mesothelioma models correlates with thiazole-linked indole substitutions .
  • Target profiling : Use kinase selectivity panels to distinguish off-target effects. For example, compounds active against both FGFR and CDK4/6 may require re-engineering to improve specificity .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out pharmacokinetic confounding factors .

Q. What methodologies are recommended for analyzing synthetic yields and purity in multi-step routes?

Key analytical workflows include:

  • HPLC-MS : Quantify intermediates and detect low-abundance byproducts (e.g., dehalogenated species in brominated analogs) .
  • X-ray crystallography : Resolve regiochemical ambiguities in complex derivatives (e.g., distinguishing C-4 vs. C-5 substitution) .
  • In-line reaction monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progression in real time, minimizing purification losses .

Q. Key Considerations for Experimental Design

  • Regioselectivity challenges : Use directing groups (e.g., sulfonyl) to control substitution sites during halogenation or cross-coupling .
  • Scale-up protocols : Replace hazardous reagents (e.g., TBHP in oxidations) with safer alternatives (e.g., O₂ bubbling) to improve scalability .
  • Biological assay validation : Include positive controls (e.g., paclitaxel in cytotoxicity assays) and validate results across multiple cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Nitrogen Position and Ring Fusion

The position of nitrogen in the fused pyridine ring critically influences biological activity and physicochemical properties:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) : Nitrogen at the 7-position (six-membered ring). Derivatives like 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-62-3) exhibit kinase inhibitory activity against targets such as DYRK1A and LATS .
  • 1H-Pyrrolo[2,3-c]pyridine: Nitrogen at the 6-position. While this isomer shows reduced kinase inhibition compared to [2,3-b] analogs , substitutions at the 3- and 7-positions (e.g., 7-amino-1H-pyrrolo[2,3-c]pyridine) restore activity by enabling interactions with polar residues (e.g., Tyr925/928 in potassium-competitive acid blockers) .
  • 1H-Pyrrolo[3,2-c]pyridine: Nitrogen at the 5-position.

Substituent Effects on Activity

Substituents at the 1-, 2-, 3-, and 5-positions significantly alter pharmacological and chemical properties:

  • 1-Substitution :
    • Phenylsulfonyl : Enhances metabolic stability and electron-withdrawing effects (e.g., 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine ) .
    • Alkyl groups : Methyl or ethyl groups reduce steric hindrance but may lower binding affinity .
  • 2-Substitution :
    • Chlorine : Increases electrophilicity and target selectivity (e.g., 2-chloro-[2,3-b]pyridine , IC₅₀ < 100 nM for DYRK1A) .
  • 3-Substitution :
    • Boryl groups : Enable cross-coupling reactions (e.g., Suzuki-Miyaura for drug derivatization) .
    • Phenylethynyl : Enhances π-stacking interactions (e.g., 3-(phenylethynyl)-[2,3-b]pyridine ) .
  • 5-Substitution :
    • Carboxylate esters : Improve solubility (e.g., methyl 5-carboxylate-[2,3-b]pyridine , CAS: 1083181-12-7) .

Table 2: Substituent Impact on Key Properties

Position Substituent Effect on Properties Example Compound Reference
1 Phenylsulfonyl Stabilizes ring, enhances stability 1-(Phenylsulfonyl)-[2,3-c]pyridine
2 Chlorine Increases electrophilicity 2-Chloro-[2,3-b]pyridine
3 4,4,5,5-Tetramethylboron Facilitates cross-coupling 3-Boryl-[2,3-c]pyridine
5 Methyl carboxylate Enhances solubility Methyl 5-carboxylate-[2,3-b]pyridine

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEJGFIYSBWASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732429
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867034-27-3
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1H-pyrrolo[2,3-c]pyridine (700 mg, 5.9 mmol) in tetrahydrofuran (14.0 mL) was added lithium diisopropylamide (2.9 mL of a 2 M solution in THF/heptane, 5.9 mmol) at −78° C. After 0.5 h, benzenesulfonyl chloride (0.79 mL, 6.2 mmol) was added dropwise. The mixture was allowed to slowly warm to ambient temperature overnight. The reaction mixture was poured into 2% aq NaHCO3 (30 mL) and extracted with EtOAc (2×25 mL). The combined extracts were washed with H2O (20 mL) and saturated NaCl (20 mL), dried (Na2SO4) and concentrated under reduced pressure. Purification by column chromatography (silica gel, 1:1 hexanes/EtOAc) gave 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.2 g, 80%): 1H NMR (500 MHz, DMSO-d6) δ 6.94 (1H, d, J=6.0 Hz), 7.59-7.66 (3H, m), 7.70-7.75 (1H, m), 8.07-8.10 (3H, m), 8.38 (1H, d, J=8.8 Hz), 9.23 (1H, s); ESI MS m/z 259 [C13H10N2O2S+H]+.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.